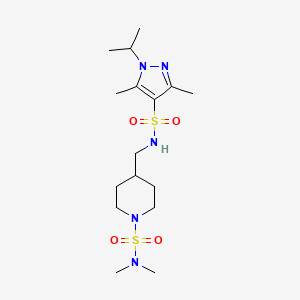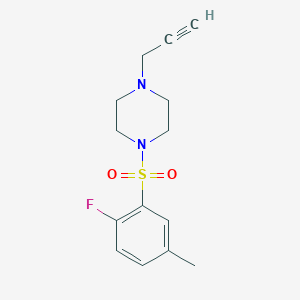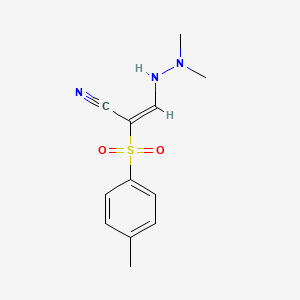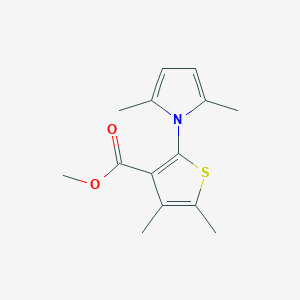![molecular formula C28H25N7O2 B2419645 [1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-71-0](/img/structure/B2419645.png)
[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a biphenyl group, a triazolopyrimidine group, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The biphenyl group may allow for rotational flexibility, while the piperazine ring could potentially form hydrogen bonds. The triazolopyrimidine group is a heterocyclic ring that often contributes to the bioactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the methoxy group could be demethylated, or the compound could undergo reactions at the nitrogen atoms in the triazolopyrimidine or piperazine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the flexibility of the molecule could all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar compounds has demonstrated innovative approaches in synthesis, highlighting the chemical versatility and potential for creating novel derivatives. For example, studies have shown the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, indicating a broad interest in exploring the chemical space around these scaffolds for various applications (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, the development of triazole derivatives with antimicrobial activities suggests the potential for designing compounds targeting specific biological pathways (Bektaş et al., 2007).
Biological Activities
The structural components of the compound, such as the triazolopyrimidine and piperazine rings, are often explored for their biological activities. For instance, derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione have been evaluated for 5-HT2 antagonist activity, indicating potential applications in neuroscience and pharmacology (Watanabe et al., 1992). Additionally, triazole analogues of piperazine have been synthesized and assessed for antibacterial activity, further underscoring the therapeutic potential of such structures (Nagaraj, Srinivas, & Rao, 2018).
Diagnostic and Therapeutic Applications
Compounds incorporating elements like those in the queried chemical have also been investigated for diagnostic and therapeutic applications. For example, the synthesis of PET agents for imaging in Parkinson's disease illustrates the relevance of such structures in developing diagnostic tools (Wang et al., 2017). This demonstrates the potential of using chemically complex compounds for targeted imaging and treatment strategies in neurodegenerative diseases.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O2/c1-37-24-9-5-8-23(18-24)35-27-25(31-32-35)26(29-19-30-27)33-14-16-34(17-15-33)28(36)22-12-10-21(11-13-22)20-6-3-2-4-7-20/h2-13,18-19H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPBCVJCJPXLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2419562.png)
![N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2419563.png)
![5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2419564.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2419565.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2419566.png)


![5-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}furan-2-carboxamide](/img/structure/B2419572.png)
![2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol](/img/structure/B2419573.png)

![2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2419575.png)

![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)

